N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline
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Overview
Description
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopentene ring bonded to an aniline group through a phenyliminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline typically involves the reaction of cyclopentanone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the final product. Common catalysts used in this synthesis include acids such as hydrochloric acid or sulfuric acid, which facilitate the formation of the Schiff base intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene or aniline moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives .
Scientific Research Applications
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline hydrochloride: A derivative with similar structure but different properties due to the presence of a hydrochloride group.
Poly(2-(cyclopent-2-en-1-yl)aniline): A polymeric form with distinct electrophysical and physicochemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
30159-83-2 |
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Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline |
InChI |
InChI=1S/C18H18N2/c1-3-9-16(10-4-1)19-14-15-8-7-13-18(15)20-17-11-5-2-6-12-17/h1-6,9-12,14,20H,7-8,13H2 |
InChI Key |
VIMFOEGMIZDYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC2=CC=CC=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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